2-((Phenylthio)methyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
71897-63-7 |
|---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-(phenylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C12H11NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h1-9H,10H2 |
InChI Key |
OZURYZAHRAPLJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=N2 |
Other CAS No. |
71897-63-7 |
Synonyms |
2-((phenylthio)methyl)pyridine 2-PTMP |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Phenylthio Methyl Pyridine
Established Synthetic Routes for Core Structure Formation
The formation of the 2-((phenylthio)methyl)pyridine core structure is predominantly achieved through two strategic approaches: the creation of the thioether linkage via nucleophilic substitution and the functionalization of the pyridine (B92270) ring.
Nucleophilic Substitution Reactions for Thioether Linkage
A primary and widely employed method for constructing the thioether bond in this compound involves the nucleophilic substitution reaction between a pyridine-containing electrophile and a sulfur-based nucleophile. prepchem.comresearchgate.netsci-hub.se A common iteration of this strategy utilizes 2-picolyl chloride hydrochloride as the electrophile and sodium thiophenoxide as the nucleophile. prepchem.com The reaction is typically conducted in a suitable solvent such as ethanol (B145695).
In a representative procedure, sodium metal is dissolved in ethanol to generate sodium ethoxide. Thiophenol is then added to this solution, forming sodium thiophenoxide in situ. The subsequent addition of 2-picolyl chloride hydrochloride and heating the mixture at reflux for a couple of hours leads to the formation of this compound hydrochloride. prepchem.com The product can then be isolated and purified through filtration and recrystallization. prepchem.com
This nucleophilic substitution approach is versatile and can be adapted for the synthesis of various analogues by using substituted thiophenols or substituted 2-picolyl chlorides. prepchem.com For instance, reacting thiophenol with 6-methyl-2-picolyl chloride hydrochloride in the presence of sodium ethoxide yields 2-methyl-6-((phenylthio)methyl)pyridine. prepchem.com
Table 1: Examples of Nucleophilic Substitution for this compound Synthesis This table is interactive. Users can sort and filter the data.
| Electrophile | Nucleophile | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Picolyl chloride hydrochloride | Thiophenol | Sodium/Ethanol | This compound hydrochloride | prepchem.com |
| 6-Methyl-2-picolyl chloride hydrochloride | Thiophenol | Sodium ethoxide | 2-Methyl-6-((phenylthio)methyl)pyridine | prepchem.com |
| 2-Halopyridines (I, Br, Cl, F) | Sodium thiophenoxide | HMPA or NMP | 2-(Phenylthio)pyridine | sci-hub.se |
Pyridine Ring Functionalization and Derivatization Strategies
Another key strategy involves the functionalization of a pre-existing pyridine ring. This can be achieved through various methods, including the direct introduction of a substituted methyl group or the modification of existing substituents on the pyridine ring.
One approach involves the α-methylation of pyridines. While methods for generating methyl radicals often lack regioselectivity, certain catalytic systems can favor the formation of 2-methylpyridines. nih.gov For example, the gas-phase methylation of pyridine with CO-H2 or CO2-H2 over a nickel catalyst has been shown to produce 2-picoline with some degree of regioselectivity. nih.gov Subsequent functionalization of the methyl group can then lead to the desired product.
A more direct approach involves the C-H functionalization of pyridine N-oxides. rsc.org This method allows for the synthesis of pyridine-2-yl substituted ureas in good to high yields under solvent- and halide-free conditions. rsc.org While not a direct synthesis of the target compound, this demonstrates a strategy for introducing functionality at the 2-position of the pyridine ring which could be further elaborated.
Furthermore, various synthetic strategies exist for creating substituted pyridines from acyclic precursors, which can then be functionalized. organic-chemistry.orgresearchgate.net These include the Hantzsch pyridine synthesis and the Kröhnke pyridine synthesis. researchgate.net Once a suitably substituted pyridine is formed, the introduction of the (phenylthio)methyl group can be achieved through the nucleophilic substitution methods described previously.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry and materials science. nih.govacs.org These analogues can be prepared by utilizing substituted precursors in the established synthetic routes.
For example, a variety of substituted this compound derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These syntheses often involve the reaction of a substituted 2-picolyl chloride with a substituted thiophenol.
A study on multi-substituted pyridines demonstrated the synthesis of compounds like 2-(benzylamino)-4-methyl-5-(phenylthio)nicotinonitrile and its analogues with different substituents on the phenylthio group, such as 4-nitro and 4-methoxy. nih.gov These were prepared through a general procedure involving flash chromatography for purification. nih.gov
Table 2: Examples of Substituted this compound Analogues This table is interactive. Users can sort and filter the data.
| Pyridine Precursor | Thiophenol Precursor | Product | Reference |
|---|---|---|---|
| 2-Picolyl chloride hydrochloride | 4-Nitrothiophenol | 2-(((4-Nitrophenyl)thio)methyl)pyridine | nih.gov |
| 2-Picolyl chloride hydrochloride | 4-Methoxythiophenol | 2-(((4-Methoxyphenyl)thio)methyl)pyridine | nih.gov |
| 2-(Benzylamino)-4-methyl-5-chloronicotinonitrile | Thiophenol | 2-(Benzylamino)-4-methyl-5-(phenylthio)nicotinonitrile | nih.gov |
| 2-(Benzylamino)-4-methyl-5-chloronicotinonitrile | 4-Nitrothiophenol | 2-(Benzylamino)-4-methyl-5-((4-nitrophenyl)thio)nicotinonitrile | nih.gov |
| 2-(Benzylamino)-4-methyl-5-chloronicotinonitrile | 4-Methoxythiophenol | 2-(Benzylamino)-5-((4-methoxyphenyl)thio)-4-methylnicotinonitrile | nih.gov |
Advanced Synthetic Strategies and Green Chemistry Approaches
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced strategies and green chemistry approaches for the synthesis of this compound and its derivatives.
One such approach is the use of flow chemistry for the α-methylation of pyridines. nih.govresearchgate.net A continuous flow setup using a packed column of Raney® nickel and a low boiling point alcohol as the methyl source can produce 2-methylated pyridines with high selectivity. nih.gov This method offers several advantages over traditional batch processes, including shorter reaction times, enhanced safety, and reduced waste. nih.gov
Solvent-free and catalyst-free reactions are also gaining traction. For instance, the synthesis of 2-[phenyl(pyridin-2-ylamino)methyl]phenols has been achieved through a three-component, one-pot reaction of aromatic aldehydes, heteroaryl amines, and phenols at elevated temperatures without any solvent or catalyst. nih.gov This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous solvents.
Mechanochemistry, which involves reactions conducted by grinding solid reactants together, presents another green alternative. scielo.br The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been successfully demonstrated using mechanochemical methods, such as manual grinding or vortex mixing, offering a solvent-free and energy-efficient route. scielo.br While not a direct synthesis of the target compound, this methodology could potentially be adapted.
Furthermore, transition-metal-free synthesis strategies are being developed to avoid the use of potentially toxic and expensive metal catalysts. acs.org For example, the synthesis of substituted pyridines has been achieved through the ring expansion of 2-allyl-2H-azirines under metal-free conditions. acs.org
Coordination Chemistry and Ligand Design Principles Involving 2 Phenylthio Methyl Pyridine
Ligand Properties and Coordination Modes of 2-((Phenylthio)methyl)pyridine
The ligand this compound and its derivatives are versatile building blocks in coordination chemistry, capable of stabilizing various metal centers. Their coordination behavior is dictated by the presence of a pyridine (B92270) nitrogen atom and a thioether sulfur atom, allowing for different binding modes.
Bidentate and Tridentate Coordination Geometries
The most common coordination mode for this compound is as a bidentate N,S-ligand, forming a stable five-membered chelate ring with a metal center. This mode of coordination has been observed in complexes with a variety of transition metals, including palladium(II) and platinum(II). mku.ac.kersc.org In these complexes, the pyridine nitrogen and the thioether sulfur atoms bind to the metal, creating a pseudo-square-planar geometry around the metal center. rsc.org
Furthermore, derivatives of this compound can be designed to act as tridentate ligands. By introducing an additional donor group, such as a pyrazolyl group at the 6-position of the pyridine ring, the ligand can coordinate in a tridentate Npz^Npy^X (where X = S or Se) fashion. rsc.org This has been demonstrated in cationic palladium(II) complexes where the pyrazole (B372694) nitrogen, pyridine nitrogen, and the chalcogen atom all bind to the metal center. rsc.org The flexibility to switch between bidentate and tridentate coordination allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. rsc.orgokstate.edu
Influence of Steric and Electronic Factors on Chelation
The chelation of this compound to a metal center is influenced by both steric and electronic factors. The substituents on the phenyl ring of the thioether or on the pyridine ring can alter the ligand's properties and, consequently, the stability and reactivity of the metal complex.
Electron-donating or electron-withdrawing groups on the phenyl ring can modify the electron density on the sulfur atom, thereby affecting the strength of the metal-sulfur bond. acs.org Similarly, substituents on the pyridine ring can influence the basicity of the nitrogen atom and its coordination to the metal. acs.org For instance, the introduction of a bulky substituent, such as a tert-butyl group, can create steric hindrance around the metal center, which can influence the accessibility of substrates to the metal and affect the catalytic activity of the complex. mku.ac.kescispace.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal precursor. Characterization of these complexes is achieved through various spectroscopic and analytical techniques.
Palladium Complexes and Reactivity Studies
Palladium complexes of this compound have been synthesized and studied for their reactivity. Neutral chloromethylpalladium(II) complexes can be prepared by reacting the ligand with a palladium precursor like [Pd(Cl)(CH3)(COD)] (COD = 1,5-cyclooctadiene). rsc.org In these complexes, the ligand typically coordinates in a bidentate N,S-fashion. rsc.org
The reactivity of these complexes has been explored, particularly in the context of CO insertion into the palladium-methyl bond, a key step in carbonylation reactions. rsc.org Cationic palladium complexes, formed by abstracting the chloride ligand, can exhibit different coordination modes, with the ligand potentially acting as a tridentate donor if other coordinating groups are present. rsc.org The nature of the substituents on the ligand has been shown to influence the catalytic activity of these palladium complexes in reactions like CO/ethylene (B1197577) copolymerization. rsc.org
Interactive Data Table: Selected Palladium Complexes with this compound Derivatives
| Complex | Ligand | Coordination Mode | Key Feature |
| [Pd(Cl)(CH3)(L1)] | L1 = 2-((3,5-di-tert-butyl-1H-pyrazol-1-yl)methyl)-6-(phenylthiomethyl)pyridine | Bidentate (Npy^S) | Neutral complex |
| Pd(CH3)(L1) | L1 | Tridentate (Npz^Npy^S) | Cationic complex |
| [Pd(Cl)(CH3)(L5)] | L5 = 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-6-(phenoxymethyl)pyridine | Bidentate (Npy^Npz) | Comparison complex |
Platinum Complexes and Alkene Ligand Interactions
Platinum(0) and platinum(II) complexes containing this compound and its derivatives have been synthesized and characterized. Platinum(0) complexes can be prepared by reacting a Pt(0) precursor with the ligand and an alkene, such as (E)-1,2-ditosylethene. mdpi.comresearchgate.net In these complexes, the platinum center is stabilized by the N,S-chelating ligand and the π-coordinating alkene. mdpi.comresearchgate.net
The study of these platinum complexes has provided insights into the nature of the platinum-alkene bond, which involves a synergistic interaction of σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π*-orbital. mdpi.comresearchgate.net The lability of the chelating pyridyl-thioether ligand allows for its substitution by other ligands, providing a route to a variety of platinum(0) complexes. mdpi.com
Cis-platinum(II) aqua complexes with 2-((phenylthiomethyl)pyridine derivatives as spectator ligands have also been prepared. mku.ac.ke The kinetics of the substitution of the aqua ligands in these complexes by various nucleophiles have been studied, revealing that the electronic properties of the substituents on the phenyl ring of the thioether influence the reactivity of the complexes. mku.ac.ke
Interactive Data Table: Platinum Complexes and their Properties
| Complex | Oxidation State | Ancillary Ligands | Research Focus |
| [(6-methyl-2-(methylthiomethyl)pyridine)Pt(η²-(E)-1,2-ditosylethene)] | Pt(0) | (E)-1,2-ditosylethene | Synthesis and ligand substitution |
| [Pt{2-(phenylthiomethyl)pyridine}(H2O)2]²+ | Pt(II) | Two aqua ligands | Ligand substitution kinetics |
| [Pt{2-(4-fluorophenylthiomethyl)pyridine}(H2O)2]²+ | Pt(II) | Two aqua ligands | Influence of electronic effects |
Ruthenium, Rhodium, and Iridium Complexes in Half-Pincer and Related Configurations
Half-sandwich complexes of ruthenium, rhodium, and iridium containing derivatives of this compound have been synthesized and characterized. acs.org These complexes, with the general formula [(η⁵-Cp*)/(η⁶-benzene)M(L)Cl]⁺ (where M = Ru, Rh, Ir and L is a derivative of this compound), have been investigated for their catalytic activity. acs.org
In these half-pincer configurations, the ligand coordinates to the metal center in a bidentate fashion through the pyridine nitrogen and the thioether sulfur. acs.org X-ray crystallographic studies have confirmed the coordination geometry and provided details on the metal-ligand bond lengths. acs.org For example, the Ru-S, Rh-S, and Ir-S bond lengths have been determined, offering insights into the nature of the metal-chalcogen bond. acs.org These complexes have shown promise as catalysts for transfer hydrogenation reactions in aqueous media. acs.org
The design of pincer-type ligands based on a pyridine scaffold with sulfoxide (B87167) or other donor groups has also been explored for rhodium and iridium. researchgate.net These complexes exhibit interesting reactivity, including dearomatization of the pyridine ring upon deprotonation, which highlights the versatility of the pyridine-based ligand framework in stabilizing reactive metal centers. researchgate.net
Interactive Data Table: Half-Pincer Complexes and their Bond Lengths
| Metal | Ancillary Ligand | M-S Bond Length (Å) | Application |
| Ruthenium | η⁶-benzene | 2.4079(6) | Transfer hydrogenation catalyst |
| Rhodium | η⁵-Cp | 2.3989(10) | Transfer hydrogenation catalyst |
| Iridium | η⁵-Cp | 2.3637(14) | Transfer hydrogenation catalyst |
Zinc, Cadmium, and Mercury Coordination Architectures
The coordination chemistry of the group 12 metals—zinc, cadmium, and mercury—with pyridine-thioether ligands like this compound is characterized by a diversity of structural motifs, influenced by the metal ion's size, electronic properties, and the flexibility of the ligand. These metals, having a d¹⁰ electronic configuration, exhibit varied coordination preferences, leading to complexes ranging from simple mononuclear species to intricate coordination polymers.
Zinc(II) complexes with N,S-donor ligands frequently adopt tetrahedral geometries. For instance, the reaction of zinc(II) thiocyanate (B1210189) with substituted pyridines results in tetrahedral complexes with a distorted geometry, where the Zn²⁺ cation is coordinated by two N-bonded thiocyanato anions and two pyridine ligands. rsc.org In complexes with related pyridine-based ligands, zinc has been observed in five-coordinate, approximate trigonal bipyramidal geometries. nih.gov The flexibility of the thioether linkage in this compound allows it to accommodate the geometric requirements of the zinc center, typically acting as a bidentate N,S-chelating ligand to form stable five-membered rings. The synthesis of zinc complexes can be achieved through various methods, including the reaction of a zinc salt like Zn(NO₃)₂·6H₂O with the ligand in a suitable solvent mixture. academie-sciences.fr
Cadmium(II) complexes show a greater propensity for forming coordination polymers compared to zinc, owing to the larger ionic radius of Cd(II) which facilitates higher coordination numbers (typically 6 or 7). nih.govresearchgate.net This often results in bridged structures where the ligand or an ancillary anion links multiple metal centers. For example, cadmium(II) has been shown to form two-dimensional coordination polymers where a dithiocarbamate (B8719985) ligand chelates one Cd(II) atom and bridges to another via its pyridyl-N atom, resulting in a distorted cis-N₂S₄ octahedral geometry. nih.gov The structural diversity is also heavily influenced by the counter-anions present in the reaction, which can either coordinate to the metal center or dictate the packing of the polymeric framework. researchgate.net In discrete complexes, cadmium can adopt geometries such as a bicapped distorted square pyramid. nih.gov
Mercury(II) complexes are distinguished by the metal's preference for linear or nearly linear two-coordination, a consequence of relativistic effects on its 6s orbitals. However, with chelating ligands like this compound, higher coordination numbers are common. The Hg-S bond is typically strong and covalent. rsc.org While mercury(II) can form complexes analogous to cadmium, its coordination geometries are often more asymmetric. rsc.org For example, in a complex with a related pentadentate pyridine ligand, [HgL(ClO₄)₂], the mercury center adopts a bicapped distorted square pyramidal geometry. nih.gov Studies on related pyridine-thiolate complexes show that a secondary, weaker intramolecular mercury-nitrogen interaction is often maintained in solution. rsc.org The coordination sphere around mercury in its complexes with N,S ligands can be described as pentacoordinated, often with a geometry closer to a square pyramid than a trigonal bipyramid. giqimo.com
| Metal Ion | Typical Coordination Number(s) | Common Geometries | Structural Motifs |
| Zinc(II) | 4, 5 | Tetrahedral, Trigonal bipyramidal rsc.orgnih.gov | Mononuclear complexes, Coordination polymers |
| Cadmium(II) | 6, 7 | Octahedral, Pentagonal bipyramidal, Distorted square pyramidal nih.govnih.gov | Predominantly Coordination polymers nih.govresearchgate.netrsc.org |
| Mercury(II) | 2, 4, 5 | Linear, Tetrahedral, Square pyramidal nih.govrsc.orgrsc.orggiqimo.com | Mononuclear and Dinuclear complexes, 1-D polymers rsc.orggiqimo.com |
Iron, Copper, Nickel, Cobalt, and Aluminum Complexes
The coordination of this compound and its derivatives with first-row transition metals and aluminum results in complexes with diverse structural, electronic, and reactive properties. The flexible N,S-chelation of the ligand plays a crucial role in stabilizing various oxidation states and geometries of these metal centers.
Iron(II/III) complexes with pyridine-thioether ligands are of interest for their relevance to bioinorganic chemistry and spin-crossover (SCO) phenomena. Tridentate 'SNS' pincer-type ligands, which are derivatives of this compound, form stable complexes with iron(II), such as [Fe(κ³-SNS)Cl₂]. researchgate.net The ligand field strength imparted by the N,S donors can be tuned to produce Fe(II) complexes that exhibit temperature-induced SCO. researchgate.net For instance, replacing a purely N-coordinating ligand with a mixed N/S coordinating pyridyl-thioether can substantially lower the SCO temperature. researchgate.net
Copper(I/II) complexes are perhaps the most extensively studied. The ligand 2,6-bis(((2-(methoxycarbonyl)phenyl)thio)methyl)pyridine, a derivative of the core structure, forms a [Cu(II)Cl₂] complex where the copper atom is in a distorted square-pyramidal environment. acs.org The Jahn-Teller effect in copper(II) often leads to distorted geometries. In mixed-ligand copper(II) complexes, coordination geometries such as trigonal bipyramidal distorted square-based pyramidal (TBDSBP) have been observed. rsc.org The reaction of 2,6-bis[[(2′-chlorophenyl)thio]methyl]pyridine with CuCl₂·2H₂O can lead to an unanticipated dimeric bidentate Cu(I) complex, highlighting the potential for the ligand to stabilize different oxidation states. researchgate.net
Nickel(II) complexes with pyridine-thioether ligands have been explored for catalysis. Bidentate pyridine-phosphine ligands, which share structural similarities, form paramagnetic nickel dichloride complexes with distorted tetrahedral geometries. researchgate.net In the context of 'SNS' pincer ligands derived from 2,6-disubstituted pyridines, nickel(II) readily forms complexes that can serve as models for hydrogenase enzymes. rsc.org
Cobalt(II) complexes with related 'SNS' pincer ligands form stable, tridentate pincer complexes of the type [M(κ³-SNS)Cl₂]. researchgate.net With simpler pyridine ligands, cobalt(II) thiocyanate forms tetrahedral complexes, [Co(NCS)₂(pyridine)₂], which are isomorphous with their zinc counterparts. rsc.org
Aluminum complexes with sulfur-containing pyridine-based ligands are utilized in polymerization catalysis. Mono- and bimetallic aluminum complexes bearing bidentate NS or tetradentate NSSN ligands have been synthesized. researchgate.net In these complexes, the aluminum centers are typically in a tetrahedral coordination geometry, surrounded by an anionic nitrogen atom, a neutral sulfur atom, and two alkyl groups from the aluminum precursor (e.g., AlMe₃). researchgate.net
| Metal Ion | Example Complex Type | Observed Geometry | Key Findings | Citation(s) |
| Iron(II) | [Fe(κ³-SNS)Cl₂] | Tridentate Pincer | Models for hydrogenases; Spin-crossover behavior. | researchgate.netresearchgate.net |
| Copper(II) | [Cu(NS₂)Cl₂] | Distorted Square-Pyramidal | Jahn-Teller distortions; catalysis. | acs.org |
| Copper(I) | [Cu₂(κ²-SNS)₂Cl₂] | Dimeric Bidentate | Ligand can stabilize Cu(I) state. | researchgate.net |
| Nickel(II) | [Ni(Py-phosphine)Cl₂] | Distorted Tetrahedral | Paramagnetic; used in oligomerization catalysis. | researchgate.net |
| Cobalt(II) | [Co(κ³-SNS)Cl₂] | Tridentate Pincer | Stable pincer complexes formed. | researchgate.net |
| Aluminum(III) | [(NS)AlMe₂] | Tetrahedral | Active in ring-opening polymerization catalysis. | researchgate.net |
Rational Design of Novel Pyridine-Thioether Ligands
Structural Modifications for Tunable Coordination Behavior
The rational design of ligands based on the this compound scaffold involves systematic structural modifications to fine-tune the steric and electronic properties of the resulting metal complexes. These modifications can dramatically influence coordination modes, reactivity, and physical properties like spin-state.
One key strategy is the introduction of substituents on either the pyridine ring or the phenylthio group. rsc.org For example, in manganese(I) carbonyl complexes with pyridine/thioether Schiff base ligands, the coordination of the thioether-S donor is highly dependent on the nature of substituents. Steric bulk or electron-withdrawing groups can disfavor sulfur coordination, leading to a change in the complex's geometry and carbonyl stretching frequencies. rsc.orgrsc.org This demonstrates that ligand substituents can be rationally used to favor a desired coordination mode. rsc.org
Another approach is to alter the linker between the pyridine and thioether moieties. Expanding the chelate ring size or introducing rigidity can enforce or prevent specific geometries at the metal center. This principle is fundamental in designing pincer ligands, where this compound can be seen as a fragment of a larger SNS tridentate ligand, 2,6-bis(phenylthiomethyl)pyridine. The properties of the resulting pincer complexes are highly dependent on the nature of the aryl group on the sulfur atom. acs.org
A modular synthetic approach, where different thioether and pyridine components can be easily combined, greatly facilitates the screening of ligand libraries for specific applications, such as catalysis. recercat.cat This allows for the systematic variation of steric and electronic properties to optimize performance. recercat.cat For instance, modifying the ligand framework in Fe(II) complexes by replacing N-donors with S-donors has been shown to tune spin-crossover properties. researchgate.net The synthesis of various derivatives of this compound has been reported, providing a basis for creating a wide range of structurally modified ligands for diverse applications. acs.orgnih.gov
Engineering of Chalcogenated Pyridine Ligand Scaffolds
Extending the design principles beyond sulfur (S) to its heavier chalcogen congeners, selenium (Se) and tellurium (Te), offers a powerful method for modulating the electronic properties of pyridine-based ligands. The replacement of the thioether linkage with a selenoether or telluroether creates ligands with distinct coordination chemistry due to the different polarizability, bond strengths, and steric demands of the heavier chalcogens.
The synthesis of these chalcogenated ligands can be achieved through several routes. Nucleophilic substitution using organoselenium or organotellurium nucleophiles is a common method. researchgate.net For example, half-sandwich ruthenium(II) complexes have been synthesized with (2-arylchalcogenomethyl)pyridine ligands, where the chalcogen is either sulfur or selenium. nih.gov Catalytic studies on these complexes revealed that the selenium-containing ligands often lead to more efficient catalysts for reactions like transfer hydrogenation compared to their sulfur analogues, an effect attributed to electronic differences. nih.gov
Direct C-H functionalization of the pyridine ring is an emerging strategy for installing chalcogen moieties. researchgate.net For instance, a method for the selective C3-H thiolation and selenylation of pyridines via Zincke imine intermediates has been developed, offering a direct route to novel ligand scaffolds. researchgate.net The synthesis of selenium and tellurium core-modified macrocycles, such as porphyrinogens, also provides synthetic methodologies applicable to pyridine-based systems. nih.gov The reaction of functional selenophene (B38918) or tellurophene (B1218086) diols with appropriate precursors in the presence of acid yields the desired chalcogen-containing macrocycles. nih.gov
The coordination of these heavier chalcogen ligands to metals like zinc, cadmium, and mercury has also been explored. Reductive cleavage of diselenides in the presence of the metal and pyridine yields complexes such as (py)₂Zn(SeC₆F₅)₂ and (py)₂Cd(SeC₆F₅)₂, both featuring tetrahedral coordination environments around the metal. nih.gov These studies demonstrate that the fundamental principles of coordination chemistry are applicable to heavier chalcogen analogues, while the specific properties of the resulting complexes are uniquely influenced by the identity of the chalcogen atom.
Catalytic Applications of 2 Phenylthio Methyl Pyridine Metal Complexes
Homogeneous Catalysis Mediated by Pyridine-Thioether Ligands
Complexes of 2-((Phenylthio)methyl)pyridine and related structures are effective homogeneous catalysts, valued for their solubility in organic solvents and their stability in solution under reaction conditions. acs.org Their utility spans several key classes of organic reactions.
Half-sandwich rhodium(III), iridium(III), and ruthenium(II) complexes featuring chalcogenated pyridine (B92270) ligands, including those based on the this compound scaffold, are highly efficient catalysts for the transfer hydrogenation of ketones and aldehydes. epa.govscribd.comacs.org These reactions typically utilize hydrogen donors like 2-propanol or glycerol (B35011). epa.govacs.org Notably, when using glycerol as the hydrogen source in water, the catalysis can be pH-independent and appears to be homogeneous. epa.govscribd.com
Mechanistic studies and DFT calculations suggest that these reactions proceed through a metal-hydride intermediate. acs.orgresearchgate.net For instance, in the transfer hydrogenation of ketones, the proposed mechanism involves the formation of a metal-alkoxide from the hydrogen donor (e.g., 2-propanol), followed by β-hydride elimination to generate a metal-hydride species. This hydride is then transferred to the ketone substrate to yield the corresponding alcohol. acs.org Experimental and computational studies on Rh, Ir, and Ru complexes have shown a reactivity order of Rh > Ir, which is consistent for both transfer hydrogenation and alcohol oxidation reactions. epa.govacs.org The formation of an M-H bond is considered a key step in the catalytic cycle. acs.org
Table 1: Performance of Metal Complexes in Transfer Hydrogenation of Acetophenone
| Catalyst Complex Type | Hydrogen Donor | Solvent | Key Feature | Turnover Number (TON) | Source |
|---|---|---|---|---|---|
| Rh(III)-Pyridine-Thioether | 2-Propanol | Not specified | High efficiency | Up to 9.8 × 10³ | acs.org |
| Rh(III)-Pyridine-Thioether | Glycerol | Water | pH-independent | High conversion | epa.gov |
| Ir(III)-Pyridine-Thioether | 2-Propanol | Not specified | Efficient catalysis | High | acs.org |
| Ru(II)-Pyridine-Thioether | Glycerol | Water | pH-independent | Lower reactivity than Rh/Ir | epa.gov |
The same class of half-sandwich Rh(III) and Ir(III) complexes with ligands like this compound that are active in transfer hydrogenation also effectively catalyze the oxidation of secondary alcohols to ketones. acs.org These reactions can be performed using methods such as Oppenauer-type oxidation, where a ketone like acetone (B3395972) serves as both the oxidant and the solvent, or with N-methylmorpholine-N-oxide (NMO) as the oxidant. acs.orgresearchgate.net
The mechanism for alcohol oxidation is essentially the reverse of transfer hydrogenation and also involves a metal-hydride intermediate. acs.orgmasterorganicchemistry.com The alcohol substrate coordinates to the metal center, and a hydride is transferred from the alcohol's α-carbon to the metal. The resulting ketone product is then released, and the metal-hydride is re-oxidized by the sacrificial oxidant (e.g., acetone or NMO) to regenerate the active catalyst. acs.orgmasterorganicchemistry.com These catalytic systems have demonstrated high efficiency, with turnover numbers (TON) reaching up to 9.6 × 10³ for NMO-based oxidations. acs.org
Palladium complexes are central to carbon-carbon bond-forming reactions, and ligands of the pyridine-thioether type have been employed in this context. researchgate.net Palladium(II) complexes with related 1-phenylthio-2-arylchalcogenoethane ligands have been explored for Suzuki-Miyaura coupling reactions, demonstrating good catalytic activity. researchgate.net The mechanism is believed to involve the in situ generation of palladium nanoparticles (NPs) that act as the true catalytic species. researchgate.net
Similarly, rhodium and iridium complexes featuring triazole-based thioether ligands, which share structural motifs with this compound, have shown good yields in catalytic Heck and Sonogashira coupling reactions. researchgate.net The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of organic synthesis, and various palladium catalysts, often with nitrogen or phosphine (B1218219) ligands, are used. wikipedia.orgnih.gov For Heck reactions catalyzed by related systems, the in situ generation of palladium nanoparticles protected by organoselenium species has been observed. researchgate.net The efficiency of these coupling reactions can be influenced by factors such as the length of an alkyl chain in the ligand's pendent arm. researchgate.net
Table 2: Application of Related Pyridine-Thioether Complexes in Coupling Reactions
| Reaction Type | Metal | Ligand Type | Key Observation | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | 1-Phenylthio-2-arylchalcogenoethane | Good activity; involves in situ generated Pd NPs | researchgate.net |
| Heck Coupling | Rhodium/Iridium | Triazole-based thioether | Good yields; efficiency affected by ligand structure | researchgate.net |
| Sonogashira Coupling | Rhodium/Iridium | Triazole-based thioether | Good yields; less sensitive to ligand alkyl chain length | researchgate.net |
The chemical fixation of carbon dioxide is a critical area of research for converting a greenhouse gas into value-added chemicals. Metal complexes with pincer-type 'SNS' ligands, such as 2,6-bis[[(phenyl)thio]methyl]pyridine, have been developed as effective catalyst precursors for the chemical fixation of CO2. researchgate.net Specifically, copper(I) and iron(II) complexes of these ligands catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates. researchgate.net These reactions often utilize a co-catalyst, such as 4-(dimethylamino)pyridine, and are influenced by reaction parameters including temperature, CO2 pressure, and reaction time. researchgate.net Tridentate SNS pincer cobalt complexes have shown particularly high catalytic activity for the carboxylation of epichlorohydrin, achieving 90.3% conversion in just one hour at 100 °C and 1.6 MPa of CO2 pressure. researchgate.net
Role of Ligand Sterics and Electronics in Catalytic Performance
The steric and electronic properties of the this compound ligand are crucial in determining the catalytic performance of its metal complexes. nih.govnih.gov These properties can be fine-tuned by introducing substituents on either the pyridine ring or the thioether moiety.
Steric Effects: The steric bulk of the ligand influences the coordination geometry around the metal center, which can affect substrate access and product release. nih.govacs.org For example, incorporating a methyl group at the 6-position of the pyridine ring (adjacent to the coordinating nitrogen) can cause steric interference. unive.it This distortion can increase the lability of the ligand, which can be a desirable feature in some catalytic cycles where ligand dissociation is a key step. unive.it Conversely, increased steric crowding around the metal can also create a pocket that influences the selectivity of a reaction. nih.gov
Electronic Effects: The electronic properties of the ligand, modulated by electron-donating or electron-withdrawing substituents, directly impact the electron density at the metal center. nih.govlehigh.edu This, in turn, affects the metal's Lewis acidity and its redox potential, which are critical to its catalytic activity. For instance, in a study of iron complexes with related tetradentate pyridine-based ligands, substituents on the pyridine ring were shown to modulate the ligand field strength and the spin state of the iron center. nih.gov An increase in the electron-donating ability of the substituent generally correlates with a change in the magnetic properties of the complex, which can influence its reactivity in oxidation catalysis. nih.govacs.org
Catalyst Design for Specific Organic Transformations
The insights gained from studying ligand steric and electronic effects allow for the rational design of catalysts tailored for specific organic transformations. nih.govsacredheart.edu By systematically modifying the structure of the this compound ligand, researchers can optimize catalyst activity, selectivity, and stability.
For example, to enhance performance in aqueous-phase catalysis, such as the transfer hydrogenation of carbonyls in water, a carboxylic acid group can be introduced into the ligand framework. epa.govscribd.com This modification renders the resulting Ru, Rh, and Ir half-sandwich complexes water-soluble without compromising their catalytic efficiency. epa.govscribd.com
For oxidation reactions, catalyst design focuses on modulating the electronic properties of the metal center to enhance its ability to facilitate electron transfer. nih.gov Attaching electron-donating groups to the pyridine ring can increase the reactivity of the catalyst in certain oxidation processes. acs.org
In the realm of CO2 fixation, designing ligands with specific donor atoms and geometries, such as the tridentate SNS pincer ligands, creates a coordination environment suitable for activating both the epoxide and CO2 molecules, leading to efficient cycloaddition. researchgate.net The ability to tune the ligand scaffold is therefore a powerful tool for developing next-generation catalysts with improved performance for targeted applications. sacredheart.edu
Mechanistic Investigations of Biological Interactions and Target Identification Studies for 2 Phenylthio Methyl Pyridine Derivatives
Anti-Inflammatory Activity: Mechanistic Studies and In Vitro Models
Derivatives of 2-((Phenylthio)methyl)pyridine have demonstrated notable anti-inflammatory effects. Mechanistic studies suggest these compounds may exert their effects through pathways distinct from common non-steroidal anti-inflammatory drugs (NSAIDs).
In a key study, 2-[(Phenylthio)methyl]pyridine derivatives were shown to inhibit the dermal reverse passive Arthus reaction (RPAR) in rats, a model of immune complex-induced inflammation. nih.gov Unlike indomethacin, which was inactive in this model, these derivatives showed activity similar to hydrocortisone. nih.gov They also significantly reduced exudate volume and the accumulation of white blood cells in the pleural RPAR, further distinguishing their mechanism from that of indomethacin. nih.gov This suggests that their anti-inflammatory action is not primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, a common target for NSAIDs.
Some pyridine (B92270) derivatives have been found to suppress COX-2 activity, a key enzyme in the inflammatory cascade. The anti-inflammatory properties of certain pyridine compounds have been linked to their ability to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8. google.com
Antimicrobial and Antibacterial Mechanism-Based Research (e.g., FtsZ Inhibition)
A significant area of research for this compound derivatives has been their potential as antimicrobial agents, with a particular focus on the inhibition of the bacterial cell division protein FtsZ. nih.govresearchgate.net FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis, making it an attractive target for novel antibiotics. researchgate.netmdpi.com
One derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate (IP-01), was identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae. nih.gov This compound was found to target FtsZ, arresting cell division in a manner similar to the known FtsZ inhibitor, Vitamin K3. nih.gov Docking studies indicated that IP-01 binds to the Vitamin K3-binding region of S. pneumoniae FtsZ. nih.gov The specificity of IP-01 for S. pneumoniae is attributed to its interaction with three unique amino acid residues within the FtsZ protein of this bacterium. nih.gov
The general strategy of targeting FtsZ is promising for overcoming multi-drug resistance in bacteria. nih.govresearchgate.net Inhibition of FtsZ leads to the failure of cell division and ultimately bacterial death. mdpi.com The development of FtsZ inhibitors represents a viable alternative to conventional antibiotics. acs.org
Anticancer Activity: Cellular Pathway Modulation Studies
The anticancer potential of pyridine derivatives, including those related to this compound, has been explored through studies on their modulation of cellular pathways. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
For instance, certain novel pyridine and pyridone compounds have been shown to induce G2/M phase arrest and apoptosis in liver (HepG2) and breast (MCF-7) cancer cells. nih.gov The underlying mechanism involves the upregulation of the cell cycle inhibitors p53 and p21, and the downregulation of cyclin D1. nih.gov Furthermore, these compounds were found to upregulate the apoptosis-associated protein JNK (c-Jun N-terminal kinase), with one compound also inducing its phosphorylation. nih.gov
Other studies on pyridine-thiazole hybrid molecules have revealed their ability to induce genetic instability in tumor cells, possibly through mechanisms involving PARP1. mdpi.com The cytotoxic effects of some of these hybrids were significantly reduced when tumor cells were pre-incubated with a PARP1 inhibitor. mdpi.com Additionally, some benzo nih.govresearchgate.netoxepino[3,2-b]pyridine derivatives have demonstrated anticancer activity by inducing apoptosis, potentially through the downregulation of the anti-apoptotic protein BCL-2 and upregulation of the pro-apoptotic protein BAX. mdpi.com
| Compound Type | Cancer Cell Line | Mechanism of Action | Key Proteins Modulated |
|---|---|---|---|
| Pyridine and Pyridone Derivatives | HepG2 (Liver), MCF-7 (Breast) | G2/M Arrest, Apoptosis | p53, p21, Cyclin D1, JNK |
| Pyridine-Thiazole Hybrids | Various (including Leukemia) | Induction of Genetic Instability | PARP1 |
| Benzo nih.govresearchgate.netoxepino[3,2-b]pyridine Derivatives | Canine Mammary Cancer | Apoptosis | BCL-2, BAX |
Enzymatic Inhibition Studies (e.g., α-glucosidase, IDH1/R132H, Hsp70)
Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in different diseases.
α-Glucosidase Inhibition: A series of 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Inhibition of this enzyme is a key strategy in managing type 2 diabetes mellitus as it delays carbohydrate digestion and glucose absorption. mdpi.com One compound in this series exhibited an inhibitory strength thirteen times greater than the standard drug, acarbose. nih.gov Kinetic studies revealed a competitive type of inhibition, and in silico docking studies suggested the binding mode of the most potent compound within the active site of the α-glucosidase enzyme. nih.gov
Hsp70 Inhibition: Heat shock protein 70 (Hsp70) is an emerging target in cancer therapy. nih.gov Some 5-(phenylthio)pyrimidine acrylamides have been designed to bind to an allosteric pocket in the N-terminal domain of Hsp70. nih.gov These compounds act as covalent modifiers by taking advantage of a cysteine residue within this pocket. nih.gov Inhibition of Hsp70 can lead to the degradation of oncoproteins that are dependent on Hsp70 for their stability, ultimately resulting in cancer cell apoptosis. nih.gov
| Enzyme | Therapeutic Area | Derivative Class | Mechanism of Inhibition |
|---|---|---|---|
| α-Glucosidase | Diabetes | 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles | Competitive Inhibition |
| Hsp70 | Cancer | 5-(phenylthio)pyrimidine acrylamides | Covalent modification at an allosteric site |
Structure-Activity Relationship (SAR) Derivations
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For this compound derivatives, SAR studies have provided valuable insights across their different biological activities.
In the context of anti-inflammatory activity , it has been observed that analogs with electron-donating groups at specific positions on the benzene (B151609) ring exhibit strong anti-inflammatory effects. openmedicinalchemistryjournal.com
For antimicrobial activity , particularly FtsZ inhibition, the specificity of compounds like IP-01 for S. pneumoniae is attributed to interactions with unique residues in the target protein, highlighting the importance of specific structural features for narrow-spectrum activity. nih.gov
In the development of anticancer agents , SAR studies on thieno[2,3-b]pyridine (B153569) derivatives as FOXM1 inhibitors have shown that the electronic properties of substituents on the phenyl ring significantly affect their inhibitory activity. nih.gov For instance, the presence of a methyl group can facilitate the insertion of the ring into a hydrophobic pocket of the target protein. nih.gov
Regarding enzymatic inhibition , SAR studies of α-glucosidase inhibitors have provided a basis for designing more potent compounds. mdpi.com For Hsp70 inhibitors, modifications to the scaffold have been explored to maximize non-covalent binding and eliminate covalent binding potential where desired. semanticscholar.org For example, while smaller hydrophobic substituents at a particular position are tolerated, larger ones can abolish activity due to steric clashes. semanticscholar.org
Computational and Theoretical Chemistry Approaches for 2 Phenylthio Methyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a robust quantum mechanical method used to examine the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with high accuracy. For 2-((Phenylthio)methyl)pyridine, DFT calculations can elucidate its fundamental structural and electronic characteristics.
Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. journalijar.com Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the three-dimensional structure of this compound corresponding to a minimum on the potential energy surface can be calculated. journalijar.com This optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. For instance, in related pyridine (B92270) derivatives, DFT calculations have been used to determine the non-planar conformation and the dihedral angles between the pyridine and phenyl rings. nih.gov
Vibrational analysis is subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (infrared and Raman). researchgate.net Theoretical vibrational frequencies can be compared with experimental data to validate the calculated structure. researchgate.net For example, characteristic vibrational modes for substituted pyridine rings, such as C-H stretching (typically in the 3100-3000 cm⁻¹ range) and methyl group vibrations, can be assigned and analyzed. researchgate.net
Table 1: Predicted Geometrical Parameters for a Pyridine Derivative from DFT Calculations
| Parameter | Bond Length (Å) / Angle (°) |
|---|---|
| C-S Bond Length | 1.77 |
| C-N (Pyridine) Bond Length | 1.34 |
| C-S-C Bond Angle | 103.5 |
| Pyridine-Phenyl Dihedral Angle | 15.70 |
Note: Data is illustrative and based on calculations for structurally similar molecules like 2-N-phenylamino-3-nitro-4-methylpyridine. nih.gov Actual values for this compound would require specific calculation.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. youtube.comwikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. malayajournal.orgpku.edu.cn
A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, DFT calculations can determine the energies of these orbitals and map their electron density distributions. This analysis helps in understanding the molecule's nucleophilic and electrophilic nature and predicting how it will interact with other species. youtube.compku.edu.cn
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.28 |
| LUMO | -1.27 |
| Energy Gap (ΔE) | 4.01 |
Note: These values are representative examples from DFT studies on similar heterocyclic compounds and serve to illustrate the type of data obtained from FMO analysis. malayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface. nih.gov
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, such regions would likely be concentrated around the nitrogen atom of the pyridine ring and the sulfur atom due to their lone pairs of electrons.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms.
Neutral Regions (Green): These areas have a potential close to zero.
The MEP map provides valuable insights into intermolecular interactions, such as hydrogen bonding, and helps identify sites of chemical reactivity. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model the conformational changes, flexibility, and interactions of this compound in a simulated environment, such as in a solvent or bound to a protein. tandfonline.com
Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating its structural stability over the simulation time.
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule.
Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information about its interactions with the surrounding environment.
MD simulations are crucial for understanding how the molecule behaves in a biological context, revealing stable conformations and interaction patterns that are essential for its function. researchgate.net
Ligand-Protein Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. ashdin.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov For this compound, which has been investigated for anti-inflammatory properties, docking studies can identify its binding mode within the active site of a target protein, such as cyclooxygenase or a heat shock protein. nih.govnih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding pocket and calculating a "docking score," which estimates the binding affinity. ashdin.com The results reveal key intermolecular interactions, such as:
Hydrogen bonds
Hydrophobic interactions
π-π stacking
van der Waals forces
These studies can explain the structure-activity relationship of a series of compounds and guide the design of more potent analogues. nih.govnih.gov
Quantum Chemical Descriptors for Reactivity and Property Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical reactivity and physical properties. researchgate.netmdpi.com These descriptors can be calculated using DFT and are often used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new compounds. mit.edu
Important quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating higher reactivity.
By calculating these descriptors for this compound, researchers can quantitatively predict its reactivity, stability, and potential for various chemical transformations. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-N-phenylamino-3-nitro-4-methylpyridine |
| Indomethacin |
| Hydrocortisone |
| Carrageenan |
| Pyridine |
| Thiophenol |
| Sodium hydride |
| 8-bromo-6-chloro-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine |
| 3-bromo-5-chloropyridin-2-amine |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This approach maps the electron distribution of a molecule in relation to its neighbors, providing a detailed picture of the forces governing the crystal packing. By generating dnorm surfaces, shape index plots, and 2D fingerprint plots, researchers can deconstruct the complex network of interactions into contributions from specific atom-atom contacts.
For compounds structurally related to this compound, specifically the two polymorphs of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane (compounds 2a and 2b ), Hirshfeld surface analysis has been employed to elucidate the variations in their crystal packing. researchgate.net These polymorphs offer a valuable case study, as they contain the same pyridin-2-ylthio)methyl)phenyl core, and the differences in their intermolecular interactions can be systematically analyzed. researchgate.net
In polymorph 2a , the most significant contribution to the Hirshfeld surface comes from H···H interactions, accounting for 42.1% of the total contacts. researchgate.net This is followed by C···H/H···C contacts at 28.5% and S···H/H···S contacts at 12.1%. researchgate.net The presence of N···H/H···N and C···C contacts, at 6.0% and 5.5% respectively, indicates the role of hydrogen bonding and π-π stacking interactions in the crystal packing of this polymorph. researchgate.net
Similarly, for polymorph 2b , H···H contacts are the most prevalent, contributing 41.0% to the Hirshfeld surface. researchgate.net The C···H/H···C and S···H/H···S contacts also play a significant role, with contributions of 29.8% and 11.2%, respectively. researchgate.net This polymorph also exhibits N···H/H···N and C···C interactions, with percentages of 6.1% and 6.0%, respectively. researchgate.net
The detailed breakdown of these intermolecular contacts for both polymorphs is presented in the data tables below.
Table 1: Percentage Contributions of Intermolecular Contacts for Polymorph 2a
| Contact Type | Contribution (%) |
| H···H | 42.1 |
| C···H/H···C | 28.5 |
| S···H/H···S | 12.1 |
| N···H/H···N | 6.0 |
| C···C | 5.5 |
| S···C/C···S | 2.2 |
| N···C/C···N | 1.7 |
| S···S | 1.2 |
| S···N/N···S | 0.7 |
Table 2: Percentage Contributions of Intermolecular Contacts for Polymorph 2b
| Contact Type | Contribution (%) |
| H···H | 41.0 |
| C···H/H···C | 29.8 |
| S···H/H···S | 11.2 |
| N···H/H···N | 6.1 |
| C···C | 6.0 |
| S···C/C···S | 2.5 |
| N···C/C···N | 1.6 |
| S···S | 1.1 |
| S···N/N···S | 0.7 |
These findings from the Hirshfeld surface analysis of closely related compounds provide significant insights into the intermolecular interactions that are likely to govern the crystal structure of this compound. The prevalence of H···H, C···H, and S···H contacts, along with contributions from π-π stacking and hydrogen bonding, underscores the complex interplay of forces that determine the solid-state architecture of this class of molecules. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies of 2 Phenylthio Methyl Pyridine and Its Complexes
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances. scielo.brcarleton.edu This includes unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms within the crystal. carleton.edu For 2-((Phenylthio)methyl)pyridine and its derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding how they pack in the solid state.
For instance, the crystal structure of 2,6-Bis(phenylthiomethyl)pyridine has been determined by X-ray analysis. researchgate.net Similarly, the structures of related compounds, such as 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane, have been elucidated, revealing the intricate details of their molecular geometry. researchgate.netwalshmedicalmedia.com In studies of its metal complexes, such as those with palladium(II), X-ray crystallography has confirmed the coordination modes of the ligand. For example, in the complex [Pd(L)(CH3)Cl] where L is a derivative of this compound, the ligand coordinates to the palladium center in a bidentate fashion through the pyridine (B92270) nitrogen and the sulfur atom. rsc.org The palladium center in such complexes typically displays a distorted square planar geometry. rsc.org
Crystallographic data for related structures provide insight into the typical bond lengths and angles expected for this class of compounds.
Table 1: Selected Crystallographic Data for a Related Palladium(II) Complex rsc.org
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| Pd1–N1 | 2.228(1) |
| Pd1–Cl1 | 2.3263(7) |
| Pd1–C19 | 2.024(2) |
| N1–C1 | 1.357(3) |
| N1–C5 | 1.349(2) |
| **Bond Angles (°) ** | |
| Cl1–Pd1–C19 | 87.39(6) |
| Cl1–Pd1–N1 | 96.59(4) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. researchgate.net Both ¹H and ¹³C NMR are routinely used to characterize this compound and its complexes. researchgate.netrsc.orgresearchgate.net
In the ¹H NMR spectrum of a related compound, 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane, the signals for the pyridine and phenyl protons appear in the aromatic region, while the methylene (B1212753) protons adjacent to the sulfur and the ethylene (B1197577) bridge protons are observed at higher fields. researchgate.net For instance, the methylene protons (-CH₂-S) appear as a singlet at 4.62 ppm. researchgate.net
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. researchgate.netrsc.org In the case of this compound derivatives, the chemical shifts of the carbon atoms are influenced by their electronic environment.
Advanced NMR techniques, such as COSY and HSQC, are employed to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. acs.org Furthermore, NMR is crucial for studying the dynamic behavior of these compounds in solution. semanticscholar.org For platinum complexes of a related ligand, 2-methyl-6-((phenylthio)methyl)pyridine, NMR has been used to characterize the species in solution, confirming the stability of the complexes in chlorinated solvents. mdpi.comunive.it
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Pyridine Thioether Ligand Derivative researchgate.net
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
|---|---|---|---|
| H12 (pyridine) | 8.46 (ddd) | C5 (pyridine) | 157.97 |
| H10 (phenyl) | 7.45 (ddd) | C12 (pyridine) | 149.52 |
| H9 (phenyl) | 7.13 (dd) | C10 (phenyl) | 136.17 |
| H11 (pyridine) | 6.98 (ddd) | C6 (phenyl) | 134.79 |
| H7 (-CH₂S-) | 4.62 (s) | C1 (phenyl) | 130.82 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of a related thioether compound shows characteristic C-H stretching vibrations from the aromatic rings and the methylene groups in the region of 3056-2847 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net For metal complexes, changes in the vibrational frequencies of the ligand upon coordination can provide evidence for the formation of the complex and information about the coordination mode. For example, in a platinum complex with a substituted pyridine-thioether ligand, characteristic SO₂ stretching bands were observed at 1297 and 1141 cm⁻¹, originating from a co-ligand. mdpi.com
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to simulate the vibrational spectra and aid in the assignment of experimental bands. acs.orgresearchgate.net
Table 3: Key IR Absorption Bands (cm⁻¹) for a Related Pyridine Thioether Ligand researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C-H stretch (aromatic) | 3056 |
| C-H stretch (aliphatic) | 2992, 2924, 2847 |
| C=C/C=N stretch (aromatic rings) | 1578, 1556, 1453, 1414 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nist.gov The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. For this compound and its complexes, the UV-Vis spectra are characterized by absorptions corresponding to π→π* and n→π* transitions. researchgate.netresearchgate.net
The pyridine and phenyl rings of the ligand give rise to intense π→π* transitions in the UV region. researchgate.net The lone pairs on the sulfur and nitrogen atoms can participate in n→π* transitions. Upon coordination to a metal center, new absorption bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, may appear. researchgate.net These transitions can provide insight into the electronic structure of the metal complex. For example, ruthenium(II) complexes with related ligands exhibit MLCT and intense ligand-to-ligand charge transfer (LLCT) transitions. researchgate.net The UV absorption spectrum of 2-methylpyridine, a related compound, shows a maximum at 263 nm in an aqueous solution. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through analysis of its fragmentation patterns. acs.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. acs.org
For this compound and its complexes, mass spectrometry can confirm the identity and purity of the synthesized compounds. rsc.org The fragmentation pattern observed in the mass spectrum can provide clues about the connectivity of the atoms within the molecule. For instance, the fragmentation of a palladium(II) complex of a related ligand was analyzed using HRMS to confirm its composition. rsc.org
Advanced Spectroscopic Techniques for Electronic Transition Elucidation (e.g., Time-Dependent DFT)
To gain a deeper understanding of the electronic transitions observed in UV-Vis spectra, advanced computational methods like Time-Dependent Density Functional Theory (TD-DFT) are employed. baumeiergroup.comrsc.orgarxiv.org TD-DFT is a quantum chemical method used to calculate the excited state properties of molecules, including their electronic absorption spectra. acs.orgrsc.org
By performing TD-DFT calculations, it is possible to predict the energies and intensities of electronic transitions and to identify the molecular orbitals involved in these transitions. acs.org This allows for a detailed assignment of the experimental UV-Vis spectrum. For example, TD-DFT calculations on ruthenium complexes have been used to interpret their electronic spectra, providing insights into the nature of the observed MLCT and LLCT bands. researchgate.net These computational studies are invaluable for understanding the photophysical properties of this compound and its complexes. scispace.com
Future Perspectives and Interdisciplinary Research Avenues
Development of Next-Generation Catalysts with Enhanced Selectivity and Efficiency
The pyridine-thioether framework is a promising ligand scaffold for creating advanced metal catalysts. Scientists are designing novel half-pincer type ligands based on chalcogenated pyridines for use in rhodium(III) and iridium(III) complexes. acs.org These new catalytic systems have demonstrated high efficiency in important organic transformations, including the transfer hydrogenation of ketones and the oxidation of alcohols. acs.org The development of such catalysts is crucial for synthesizing valuable chemical intermediates.
Exploration of Novel Biological Targets and Therapeutic Modalities
Derivatives of 2-((Phenylthio)methyl)pyridine have emerged as compounds with significant therapeutic potential, particularly as anti-inflammatory agents. nih.gov Studies have shown that these derivatives can inhibit the dermal reverse passive Arthus reaction (RPAR) in rats. nih.gov Notably, their mechanism of action appears distinct from that of common non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, suggesting they operate through a novel therapeutic modality. nih.gov
The field is expanding to explore other biological activities. Sulfur-containing heterocyclic compounds are known to possess a wide array of medicinal properties, including antibacterial, anticancer, and antiviral activities. openmedicinalchemistryjournal.com For example, pyran derivatives incorporating a phenylthio group have demonstrated cytotoxic effects against the MDA-MB 231 human breast cancer cell line. researchgate.net Metal complexes of structurally related compounds, such as pyridine-2-carbaldehyde thiosemicarbazone, have shown cytotoxicity against leukemia and melanoma cells, with the mechanism linked to their redox activity and interaction with cellular thiols. nih.gov This opens avenues for developing targeted cancer therapies based on the this compound scaffold.
Table 1: Investigated Biological Activities of this compound and Related Compounds
Compound Class Biological Activity Model System / Target Reference This compound derivatives Anti-inflammatory Reverse Passive Arthus Reaction (RPAR) in rats acs.org Pyran derivatives with phenylthio group Anticancer (Cytotoxic) MDA-MB 231 human breast cancer cells researchgate.net Iron(III) complexes of pyridine-2-carbaldehyde thiosemicarbazone Anticancer (Cytotoxic) Friend erythroleukemia and melanoma B16F10 cells researchgate.net Sulfur-containing heterocycles General Medicinal Properties Broad-spectrum (antibacterial, antiviral, etc.) nih.gov
Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental synthesis is accelerating the discovery of new applications for this compound derivatives. Researchers are now routinely using in silico methods to predict the properties of novel compounds before committing to laboratory synthesis. nih.gov This integrated approach involves calculating key physicochemical parameters such as water solubility, partition coefficient (ClogP), and the probability of crossing the blood-brain barrier (BBB). nih.gov
This predictive power was demonstrated in the search for new drugs against glioblastoma. nih.gov By computationally screening over 100 structural variations of a parent molecule, scientists were able to identify pyridine-based candidates with improved brain penetration and lower predicted cardiotoxicity. nih.gov Subsequent synthesis and testing confirmed that several of these computationally-selected compounds exhibited high toxicity to glioblastoma cells. nih.gov Molecular docking studies are also crucial, providing insights into how these molecules bind to biological targets like the Epidermal Growth Factor Receptor (EGFR) or voltage-gated calcium channels, which helps in the rational design of more potent and selective drugs. researchgate.netnih.gov
Applications in Materials Science and Optoelectronics
In materials science, the this compound scaffold and its relatives serve as versatile building blocks for advanced polymers. The ability of the pyridine-thioether moiety to act as a ligand is exploited to create catalysts for olefin polymerization, directly contributing to the synthesis of new polymeric materials. acs.org
Structurally similar compounds are also integral to the creation of high-performance thermoset polymers like polybenzoxazines. mdpi.com These materials are valued for their exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. mdpi.com The use of heterocyclic compounds is also being explored in the formation of specialized materials such as single-chain polymeric nanoparticles (SCPNs), where intramolecular forces are harnessed to create defined nanostructures. semanticscholar.org While direct applications in optoelectronics are still an emerging area, the inherent electronic properties of the aromatic pyridine (B92270) and phenyl rings suggest future potential.
Green Chemistry Innovations in Synthesis and Application
There is a significant research thrust towards developing environmentally friendly methods for synthesizing pyridine derivatives. These green chemistry innovations aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of one-pot, multi-component reactions that combine several synthetic steps into a single operation, thereby increasing efficiency and reducing solvent usage. researchgate.netresearchgate.net
Researchers have successfully demonstrated solvent-free and catalyst-free thermal reactions for producing 2-pyridone derivatives, representing a highly eco-friendly approach. rsc.org Another green tactic is the use of sustainable and reusable catalysts, such as montmorillonite (B579905) K10 clay, which can be easily recovered and used in multiple reaction cycles. researchgate.net Furthermore, modern energy sources like microwave and ultrasound irradiation are being employed to accelerate reactions and develop more cost-effective and environmentally benign synthetic procedures for related heterocyclic compounds. nih.gov A notable example is a four-component reaction for synthesizing tetraarylpyridines that proceeds under solvent-free conditions and produces only water as a non-toxic byproduct. researchgate.net
Table 2: Green Chemistry Approaches in the Synthesis of Pyridine Derivatives
Green Chemistry Method Key Feature Example Application Reference Multi-component, One-Pot Reaction Solvent-free; only water as byproduct Synthesis of 2,3,4,6-tetraarylpyridines openmedicinalchemistryjournal.com Sustainable Catalysis Reusable montmorillonite K10 clay catalyst Synthesis of 2H-pyran analogues researchgate.net Catalyst- and Solvent-Free Reaction Thermal multicomponent domino reaction Synthesis of functionalized 2-pyridones nih.gov Alternative Energy Sources Microwave and ultrasound irradiation Synthesis of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives semanticscholar.org
Q & A
Q. Table 1: Comparative Synthetic Methods
Advanced: How can solvent effects and contradictory data in alkylation reactions be systematically analyzed?
Answer:
Contradictory reports on solvent efficacy (e.g., dichloromethane vs. DMF) may arise from differences in substrate solubility or reaction mechanisms. To resolve this:
Solvent screening : Test solvents of varying polarity (e.g., hexane, THF, DMSO) while monitoring reaction progress via HPLC or NMR .
Mechanistic studies : Use DFT calculations to model transition states and identify solvent interactions with intermediates .
Kinetic analysis : Compare rate constants in different solvents to isolate solvent-dependent steps .
Example : Microwave-assisted alkylation in DMF achieves higher yields (90%) than dichloromethane (75%) due to improved dispersion of ionic intermediates .
Basic: What spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies pyridine ring protons (δ 7.2–8.5 ppm) and methylene bridges (δ 4.0–4.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₂H₁₁NS, [M+H]⁺ = 202.0688) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
Advanced: What strategies enable fluorination of this compound derivatives under mild conditions?
Answer:
Fluorination at the methylene or pyridine positions requires careful optimization:
- Electrophilic fluorination : Use Selectfluor® or [¹⁸F]triflate precursors in trifluoroethanol (TFE) at –20°C to minimize decomposition .
- Catalytic methods : Pd/Cu-mediated coupling with fluorobenzene derivatives, achieving yields up to 21% .
- Solvent effects : Low-temperature TFE stabilizes reactive intermediates, enhancing fluorination efficiency .
Safety: What protocols mitigate risks when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H₂S) .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; toxicity data suggest moderate irritation (LD₅₀ > 500 mg/kg in rats) .
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?
Answer:
- Halogenation : Bromine at the pyridine 4-position (e.g., 2-(2-bromopyridin-4-yl) derivatives) increases lipophilicity, enhancing blood-brain barrier penetration in CNS drug candidates .
- Sulfur oxidation : Sulfoxide/sulfone derivatives show improved anti-inflammatory activity due to enhanced hydrogen bonding with COX-2 .
Q. Table 2: Structure-Activity Relationships
Basic: What computational tools aid in predicting the reactivity of this compound?
Answer:
- DFT calculations : Gaussian or ORCA software models electrophilic aromatic substitution pathways .
- Molecular docking : AutoDock Vina predicts binding affinities for therapeutic targets (e.g., kinases) .
Advanced: How can contradictory cytotoxicity data in cell-based assays be resolved?
Answer:
Discrepancies may arise from cell line variability or assay conditions. Mitigation strategies:
Standardized protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and MTT assay parameters .
Metabolic profiling : LC-MS/MS identifies metabolite interference (e.g., thioether oxidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
